molecular formula C17H19FN2OS B2397475 N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 2034239-54-6

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B2397475
CAS No.: 2034239-54-6
M. Wt: 318.41
InChI Key: SKKJUUCZXILBGU-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-cyclohexylthiazol-2-ylmethylamine in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit the activity of certain enzymes or proteins that are essential for the survival and proliferation of microorganisms or cancer cells. This inhibition disrupts critical cellular processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide is unique due to its specific structural features, such as the presence of a cyclohexyl group on the thiazole ring and a fluorine atom on the benzamide moiety. These structural elements contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKJUUCZXILBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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